N-(pyridin-3-ylmethyl)morpholine-4-carboxamide N-(pyridin-3-ylmethyl)morpholine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 347370-22-3
VCID: VC5688407
InChI: InChI=1S/C11H15N3O2/c15-11(14-4-6-16-7-5-14)13-9-10-2-1-3-12-8-10/h1-3,8H,4-7,9H2,(H,13,15)
SMILES: C1COCCN1C(=O)NCC2=CN=CC=C2
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide

CAS No.: 347370-22-3

Cat. No.: VC5688407

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26

* For research use only. Not for human or veterinary use.

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide - 347370-22-3

Specification

CAS No. 347370-22-3
Molecular Formula C11H15N3O2
Molecular Weight 221.26
IUPAC Name N-(pyridin-3-ylmethyl)morpholine-4-carboxamide
Standard InChI InChI=1S/C11H15N3O2/c15-11(14-4-6-16-7-5-14)13-9-10-2-1-3-12-8-10/h1-3,8H,4-7,9H2,(H,13,15)
Standard InChI Key UGZFHCXZTNDQCU-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)NCC2=CN=CC=C2

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

N-(Pyridin-3-ylmethyl)morpholine-4-carboxamide consists of two heterocyclic systems:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom at the 3-position, contributing to π-π stacking interactions in biological targets.

  • Morpholine carboxamide: A six-membered saturated ring containing one oxygen and one nitrogen atom, connected via a carboxamide group to the pyridinylmethyl moiety.

The compound’s SMILES notation (C1COCCN1C(=O)NCC2=CN=CC=C2) and InChIKey (UGZFHCXZTNDQCU-UHFFFAOYSA-N) confirm its planar geometry and hydrogen-bonding capacity.

Table 1: Molecular Properties of N-(Pyridin-3-ylmethyl)morpholine-4-carboxamide

PropertyValue
Molecular FormulaC11H15N3O2\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}_2
Molecular Weight221.26 g/mol
IUPAC NameN-(pyridin-3-ylmethyl)morpholine-4-carboxamide
CAS Number347370-22-3
XLogP30.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves coupling morpholine-4-carbonyl chloride with 3-(aminomethyl)pyridine under basic conditions. Alternative routes include:

  • Amide bond formation: Using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent with NN-methylmorpholine in dichloromethane .

  • Multi-step functionalization: Introducing substituents to the pyridine or morpholine rings to modulate solubility and bioactivity.

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYieldReference
1Morpholine-4-carbonyl chloride, DCM, RT65%
2CDMT, NN-methylmorpholine, 24h78%

Biological Activity and Mechanistic Insights

Anticancer Activity

Pyridine-morpholine hybrids demonstrate cytotoxicity via microtubule disruption. For example:

  • Microtubule assembly inhibition: Derivatives such as 7d and 10c reduce polymerization by 40–52% at 20 μM .

  • Selectivity indices: Certain analogs show 3–5× higher potency in MDA-MB-231 (breast cancer) vs. noncancerous LLC-PK1 cells .

Structure-Activity Relationships (SAR)

Role of the Morpholine Group

  • Oxygen atom necessity: Removal or substitution (e.g., piperidine) reduces binding affinity by 10-fold in antimalarial models .

  • Lipophilicity modulation: Introducing fluorine at R3_3 (e.g., compound 41) lowers clogP from 3.5 to 2.8, enhancing solubility but reducing oral bioavailability .

Pyridine Substitution Effects

  • 3-Position specificity: Meta-substitution on pyridine improves target engagement vs. para-substituted analogs (e.g., 45 vs. 2) .

  • Methylenecarboxamide linker: Shortening the chain (e.g., ethyl to methyl) decreases hepatic microsomal stability by 40% .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTarget (IC50_{50})clogPHalf-life (rat, h)
2P. falciparum: 1.2 nM3.510
41P. falciparum: 1.5 nM2.84
28P. falciparum: 12 nM3.18

Future Research Directions

Derivative Synthesis

  • Heterocyclic replacements: Testing pyrrolidine or triazole substitutions (as in) to improve metabolic stability.

  • Prodrug development: Esterifying the carboxamide to enhance oral absorption.

Target Identification

  • Proteomic profiling: Identifying binding partners via affinity chromatography or thermal shift assays.

  • Crystallographic studies: Resolving ligand-target complexes to guide rational design.

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